molecular formula C19H14FNO5 B15290377 2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid CAS No. 37585-58-3

2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid

Cat. No.: B15290377
CAS No.: 37585-58-3
M. Wt: 355.3 g/mol
InChI Key: LGKGUWXZSVOXPT-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid (CAS 37585-58-3) is a fluorinated indole derivative with a molecular weight of 355.3 g/mol and the molecular formula C19H14FNO5 . This compound features a [1,3]dioxolo[4,5-f]indole core structure substituted with a 4-fluorobenzoyl group at the 5-position, a methyl group at the 6-position, and an acetic acid moiety at the 7-position . The presence of the fluorine atom is a key structural feature, as it may enhance the compound's metabolic stability and binding affinity to biological targets compared to non-fluorinated analogs, making it a valuable scaffold in medicinal chemistry research . This compound serves as a versatile building block in scientific research, with potential applications across chemistry, biology, and medicine . Researchers investigate its use as a key intermediate for the synthesis of more complex molecules . Its biological activity is also a subject of study, with research applications exploring potential antimicrobial and anticancer properties . The mechanism of action for this compound is thought to involve interactions with specific enzymatic targets and biological pathways, potentially through binding to enzymes to inhibit or activate specific metabolic processes, or by modulating receptor activity to elicit a biological response . Attention: This product is for research use only. It is not intended for human or veterinary use or for application as a medicine or drug. The product's REACH pre-registration was verified, ensuring compliance for research and development purposes .

Properties

CAS No.

37585-58-3

Molecular Formula

C19H14FNO5

Molecular Weight

355.3 g/mol

IUPAC Name

2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid

InChI

InChI=1S/C19H14FNO5/c1-10-13(7-18(22)23)14-6-16-17(26-9-25-16)8-15(14)21(10)19(24)11-2-4-12(20)5-3-11/h2-6,8H,7,9H2,1H3,(H,22,23)

InChI Key

LGKGUWXZSVOXPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C=C2N1C(=O)C4=CC=C(C=C4)F)OCO3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Dioxolo Group: The dioxolo group can be introduced via a cyclization reaction involving a suitable diol and an appropriate reagent.

    Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be attached through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.

    Final Acetylation: The final step involves the acetylation of the indole derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader class of substituted [1,3]dioxolo[4,5-f]indole derivatives. Key structural analogs include:

Compound Substituents CAS No. Molecular Weight Key Differences Potential Applications
2-[5-(4-Fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic Acid (Target Compound) 5: 4-Fluorobenzoyl; 6: Methyl Not Provided ~384.3 g/mol (est.) Fluorine substituent enhances electronegativity and metabolic stability Likely pharmaceutical (e.g., kinase inhibitors, anticancer agents)
2-[5-(4-Chlorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic Acid 5: 4-Chlorobenzoyl; 6: Methyl 37585-47-0 ~400.8 g/mol Chlorine substituent increases lipophilicity; may alter binding kinetics Antimicrobial/antioxidant agents (similar to )
2-[5-(4-Chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic Acid 5: 4-Chlorobutanoyl; 6: Methyl 50332-11-1 ~421.3 g/mol Extended acyl chain may improve membrane permeability Agrochemicals (e.g., pesticides)
5-(Cyclopentylacetyl)-6-methyl-5H-[1,3]dioxolo[4,5-f]indole-7-acetic Acid 5: Cyclopentylacetyl; 6: Methyl 50416-37-0 ~413.4 g/mol Bulky cyclopentyl group could modulate steric hindrance and target selectivity Neuropharmacology (hypothetical, based on acyl modifications)
3-(5-Fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione 5: Fluorobenzofuran; 7: Pyrrole-dione 1034895-42-5 ~463.4 g/mol Pyrrole-dione moiety introduces additional hydrogen-bonding sites Anticancer (e.g., emvododstat, a recommended INN drug candidate)

Patent and Commercial Relevance

  • The target compound’s structural analogs are patented for solid forms () and therapeutic uses (), indicating industrial interest. Fluorinated versions may offer patentability due to enhanced efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid, and what reaction conditions critically influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of fluorobenzoyl derivatives with indole precursors under reflux in acetic acid with sodium acetate as a catalyst .
  • Step 2 : Cyclization using [1,3]dioxolo groups, monitored via TLC for intermediate validation.
  • Step 3 : Acetic acid moiety introduction via nucleophilic substitution or ester hydrolysis.
  • Key Conditions : Temperature (80–110°C), pH control (5–7), and solvent polarity (DMF/acetic acid mixtures for recrystallization) .
    • Optimization : Use design of experiments (DoE) to balance reaction time and temperature, reducing byproducts .

Q. Which spectroscopic methods are essential for confirming structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for fluorobenzoyl (δ 7.8–8.1 ppm for aromatic protons) and [1,3]dioxolo methyl groups (δ 1.2–1.5 ppm) .
  • 19F NMR : Confirm fluorobenzoyl substitution (δ -110 to -115 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 427.12) .
  • HPLC-PDA : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays evaluate bioactivity, and how should controls be designed?

  • Methodological Answer :

  • AChE Inhibition : Ellman’s assay with donepezil as a positive control; IC50 calculated via nonlinear regression .
  • COX-1/2 Inhibition : Fluorometric kits (e.g., Cayman Chemical), using celecoxib as a reference .
  • Cytotoxicity : MTT assay on MCF-7 cells, with doxorubicin controls and triplicate technical replicates .
  • Critical Controls : Vehicle (DMSO <0.1%), reference inhibitors, and cell viability blanks .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., COX vs. AChE inhibition) be resolved?

  • Methodological Answer :

  • Assay Validation : Cross-validate protocols using standardized enzyme sources (e.g., human recombinant COX-2) .
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out impurities .
  • Cell Line Variability : Test across multiple lines (e.g., HT-29 for COX, SH-SY5Y for AChE) to assess tissue-specific effects .

Q. What computational strategies predict binding interactions with enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) or AChE (PDB: 4EY7) crystal structures. Parameterize fluorobenzoyl electrostatics via Gaussian09 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and ligand-protein hydrogen bonds .
  • QSAR Models : Train models using IC50 data from analogs to predict activity cliffs .

Q. How can reaction parameters be optimized for large-scale synthesis while preserving stereochemistry?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in situ FTIR or Raman spectroscopy to monitor reaction progress .
  • Reactor Design : Use continuous stirred-tank reactors (CSTR) for homogeneous mixing and temperature control .
  • DoE Approach : Optimize variables (catalyst loading, solvent ratio) via response surface methodology (RSM) .

Q. What pharmacokinetic challenges arise in vivo, and how can formulations address them?

  • Methodological Answer :

  • Solubility Enhancement : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
  • Metabolic Stability : Perform hepatic microsomal assays to identify vulnerable sites (e.g., ester hydrolysis); introduce methyl groups to block metabolism .
  • Bioavailability Studies : Conduct rodent PK trials with LC-MS/MS quantification of plasma concentrations .

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